Cas no 1806386-21-9 (3-Bromo-1-(3-(difluoromethyl)-5-nitrophenyl)propan-1-one)

3-Bromo-1-(3-(difluoromethyl)-5-nitrophenyl)propan-1-one 化学的及び物理的性質
名前と識別子
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- 3-Bromo-1-(3-(difluoromethyl)-5-nitrophenyl)propan-1-one
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- インチ: 1S/C10H8BrF2NO3/c11-2-1-9(15)6-3-7(10(12)13)5-8(4-6)14(16)17/h3-5,10H,1-2H2
- InChIKey: NKTDYGXIMZTTPJ-UHFFFAOYSA-N
- ほほえんだ: BrCCC(C1C=C(C=C(C(F)F)C=1)[N+](=O)[O-])=O
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 17
- 回転可能化学結合数: 4
- 複雑さ: 296
- 疎水性パラメータ計算基準値(XlogP): 2.7
- トポロジー分子極性表面積: 62.9
3-Bromo-1-(3-(difluoromethyl)-5-nitrophenyl)propan-1-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A013022293-1g |
3-Bromo-1-(3-(difluoromethyl)-5-nitrophenyl)propan-1-one |
1806386-21-9 | 97% | 1g |
1,519.80 USD | 2021-06-24 |
3-Bromo-1-(3-(difluoromethyl)-5-nitrophenyl)propan-1-one 関連文献
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Bing Li,Chao Zhang,Fang Peng,Wenzhi Wang,Bryan D. Vogt,K. T. Tan J. Mater. Chem. C, 2021,9, 1164-1173
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Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876
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Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
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Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
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Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
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Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
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Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
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Malay Dolai,Avijit Ghosh,Anamika Dhara,Ananya Das Mahapatra,Subhabrata Mabhai,Atanu Jana,Satyajit Dey,Ajay Misra Anal. Methods, 2021,13, 4266-4279
3-Bromo-1-(3-(difluoromethyl)-5-nitrophenyl)propan-1-oneに関する追加情報
3-Bromo-1-(3-(difluoromethyl)-5-nitrophenyl)propan-1-one
3-Bromo-1-(3-(difluoromethyl)-5-nitrophenyl)propan-1-one (CAS No. 1806386-21-9) is a highly specialized organic compound with a complex structure that has garnered significant attention in the fields of synthetic chemistry and materials science. This compound is characterized by its unique combination of functional groups, including a bromine atom, a difluoromethyl group, and a nitro group, all of which contribute to its distinctive chemical properties. The compound's structure has been extensively studied, and recent advancements in synthetic methodologies have enabled its precise synthesis and characterization.
The synthesis of 3-Bromo-1-(3-(difluoromethyl)-5-nitrophenyl)propan-1-one involves a multi-step process that leverages advanced catalytic systems and reaction conditions. Researchers have employed various strategies, including nucleophilic aromatic substitution and cross-coupling reactions, to achieve high yields and purity. The incorporation of the difluoromethyl group at the meta position of the phenyl ring is particularly challenging due to steric and electronic factors, but recent breakthroughs in transition metal catalysis have significantly improved the efficiency of this step.
One of the most notable applications of this compound lies in its potential as a precursor for advanced materials. The presence of multiple functional groups makes it an ideal candidate for constructing heterocyclic compounds, which are widely used in pharmaceuticals, agrochemicals, and electronic materials. For instance, recent studies have demonstrated that derivatives of 3-Bromo-1-(3-(difluoromethyl)-5-nitrophenyl)propan-1-one can serve as building blocks for constructing bioactive molecules with anti-cancer properties.
In addition to its role in material synthesis, this compound has also been explored for its electronic properties. The nitro group introduces electron-withdrawing effects, which can modulate the electronic characteristics of the molecule, making it suitable for applications in organic electronics. Researchers have investigated its use in organic field-effect transistors (OFETs), where it has shown promising charge transport properties due to its conjugated system.
The study of 3-Bromo-1-(3-(difluoromethyl)-5-nitrophenyl)propan-1-one has also contributed to our understanding of intermolecular interactions. Computational chemistry techniques have been employed to analyze its molecular geometry and reactivity patterns. These studies have revealed that the compound exhibits unique π-conjugation effects, which enhance its stability and reactivity under specific conditions.
Furthermore, recent advancements in analytical techniques have enabled precise characterization of this compound. High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy have been instrumental in confirming its molecular structure and purity. These analyses have provided valuable insights into the stereochemistry and regioselectivity of the compound's formation.
In conclusion, 3-Bromo-1-(3-(difluoromethyl)-5-nitrophenyl)propan-1-one (CAS No. 1806386-21-9) is a versatile compound with a wide range of applications across various scientific disciplines. Its complex structure and unique functional groups make it an invaluable tool for researchers in synthetic chemistry, materials science, and pharmacology. As ongoing research continues to uncover new properties and applications, this compound is poised to play an increasingly important role in advancing modern science and technology.
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